Pyrazolo[3,4-d]pyrimidines are a class of fused heterocyclic compounds that have gained significant attention in medicinal chemistry due to their diverse biological activities. [, , , , , , , , , , , , , , , , , , , , , , , ] These compounds are often explored for their potential as kinase inhibitors, particularly for targets like EGFR, FLT3, and PI3K/mTOR. [, , ]
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyrimidines is typically achieved through multi-step procedures involving the condensation and cyclization of various starting materials. [, , , , , , , , , , , , , , , , , ] The specific synthetic routes vary depending on the desired substitution patterns on the pyrazolo[3,4-d]pyrimidine core. Common starting materials include substituted pyrazoles, pyrimidines, and various carbonyl compounds. [, , , , , , , , ]
Molecular Structure Analysis
Pyrazolo[3,4-d]pyrimidines consist of a pyrazole ring fused to a pyrimidine ring. [, , , , , , , , , , , , , , , , , , ] The molecular structure can be further modified by introducing various substituents on the pyrazole and pyrimidine rings, which can significantly influence the compound's biological activity. [, , ]
Mechanism of Action
The mechanism of action of pyrazolo[3,4-d]pyrimidines varies depending on the specific target and the nature of the substituents. In the case of kinase inhibitors, they typically bind to the ATP-binding site of the kinase, preventing ATP binding and subsequent phosphorylation events. [, , ]
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazolo[3,4-d]pyrimidines are influenced by their molecular structure and substituents. These properties, such as solubility, lipophilicity, and stability, are crucial for their biological activity and potential as drug candidates. [, ]
Applications
Anticancer agents: Many pyrazolo[3,4-d]pyrimidine derivatives have shown promising anticancer activity, primarily by inhibiting key kinases involved in cancer cell growth and proliferation. [, , , , ] For example, compounds targeting EGFR mutants have been investigated for the treatment of non-small cell lung cancer. []
Anti-inflammatory agents: Certain pyrazolo[3,4-d]pyrimidines exhibit anti-inflammatory properties, making them potential candidates for treating inflammatory diseases. [, ]
Antimicrobial agents: Some derivatives have shown antimicrobial activity against various bacterial and fungal strains. []
Treatment of respiratory diseases: Inhaled formulations of specific pyrazolo[3,4-d]pyrimidines have been investigated for the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease. []
Future Directions
Development of more potent and selective kinase inhibitors: Efforts could focus on optimizing the structure and substituents of pyrazolo[3,4-d]pyrimidines to enhance their potency and selectivity for specific kinase targets. [, , ]
Improving drug delivery and pharmacokinetic properties: Research on optimizing the delivery and pharmacokinetic properties of these compounds could enhance their clinical efficacy. []
Related Compounds
Ibrutinib
Compound Description: Ibrutinib (also known as PCI-32765) is a potent, orally available inhibitor of Bruton's tyrosine kinase (BTK) . It is approved for the treatment of various B-cell malignancies, including mantle cell lymphoma, chronic lymphocytic leukemia, and Waldenström macroglobulinemia. Ibrutinib exhibits moderate inhibitory activity against FLT3-ITD positive AML cells and EGFR T790M mutant.
Relevance: While not directly containing the pyrazolo[3,4-d]pyrimidine core, Ibrutinib's core pharmacophore served as a starting point for the development of novel inhibitors of FLT3 kinase and EGFR, including compounds that do contain the pyrazolo[3,4-d]pyrimidine moiety . This suggests a potential structural relationship and shared chemical space between Ibrutinib and the target compound, 3-({4-[(3,4-dimethylphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)propan-1-ol.
CHMFL-FLT3-213
Compound Description: CHMFL-FLT3-213 (compound 14 in the cited paper) is a highly potent type II FLT3 kinase inhibitor, exhibiting significant activity against the FLT3-ITD mutant and related oncogenic mutations found in AML. It effectively targets FLT3-ITD mediated signaling pathways, inducing apoptosis and cell cycle arrest in the G0/G1 phase.
Relevance: CHMFL-FLT3-213 is a direct example of a pyrazolo[3,4-d]pyrimidine-based compound developed from the core pharmacophore of Ibrutinib . This establishes a clear structural link to the target compound, 3-({4-[(3,4-dimethylphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)propan-1-ol, both being members of the same chemical class and potentially sharing similar binding modes.
CHMFL-EGFR-202
Compound Description: CHMFL-EGFR-202 (compound 19 in the cited paper) is a novel irreversible EGFR inhibitor targeting both primary (L858R, del19) and drug-resistant (L858R/T790M) EGFR mutants in non-small cell lung cancer. The compound forms a covalent bond with Cys797 of EGFR, stabilizing a distinct \"DFG-in-C-helix-out\" inactive conformation.
Relevance: Similar to CHMFL-FLT3-213, CHMFL-EGFR-202 was developed from Ibrutinib's core pharmacophore and utilizes the pyrazolo[3,4-d]pyrimidine core for potent and selective EGFR inhibition. This further reinforces the structural relationship between Ibrutinib-derived compounds and the target compound, 3-({4-[(3,4-dimethylphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)propan-1-ol, highlighting the versatility of the pyrazolo[3,4-d]pyrimidine scaffold in targeting different kinases.
Sapanisertib
Compound Description: Sapanisertib is a potent and selective ATP-competitive mTOR inhibitor currently under investigation in clinical trials for cancer treatment. It targets the mTORC1/PI3K pathway, inhibiting multiple anabolic processes crucial for cell growth.
Relevance: Although Sapanisertib utilizes a benzo[d]oxazol-5-yl-1-ethyl-1H-pyrazolo[3,4-d]pyrimidine core , it showcases the applicability of the pyrazolo[3,4-d]pyrimidine scaffold in developing kinase inhibitors. This relevance extends to the target compound, 3-({4-[(3,4-dimethylphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)propan-1-ol, indicating their shared chemical class and potential for targeting similar cellular pathways.
Dactolisib
Compound Description: Dactolisib is a dual PI3K/mTOR inhibitor currently being investigated for its potential in treating various cancers. It acts by blocking the PI3K/AKT/mTOR pathway, a key signaling cascade involved in cell growth and proliferation.
Relevance: Dactolisib, despite containing a quinolin-3-yl-2,3-dihydroimidazo[4,5-c]quinoline scaffold, serves as an example of the effectiveness of targeting PI3K/mTOR pathways in cancer therapy. This indirect relationship suggests that the target compound, 3-({4-[(3,4-dimethylphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)propan-1-ol, as a member of the pyrazolo[3,4-d]pyrimidine class known to inhibit kinases, could also potentially target components of the PI3K/mTOR pathway for therapeutic benefit.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.